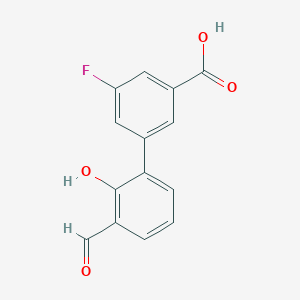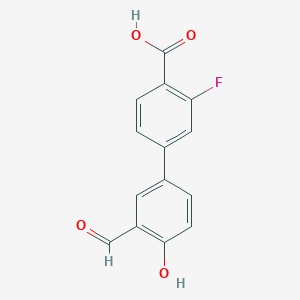
4-(2,3-Dichlorophenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Dichlorophenyl)-2-formylphenol, 95% (4-DCFP) is a phenolic compound with a wide range of applications in the scientific research field. It is a versatile and highly reactive compound, which is used in the synthesis of various other compounds and has been studied for its unique properties. 4-DCFP has been found to be an effective catalyst in the synthesis of several different compounds, as well as having potential applications in the field of biochemistry and physiology.
科学的研究の応用
4-(2,3-Dichlorophenyl)-2-formylphenol, 95% has a wide range of applications in the scientific research field. It is a versatile compound that can be used in the synthesis of other compounds, such as polymers and drugs. It has been used in the synthesis of polymers for drug delivery, and in the synthesis of drugs for the treatment of cancer and other diseases. It has also been used in the synthesis of nanomaterials for various applications. Additionally, 4-(2,3-Dichlorophenyl)-2-formylphenol, 95% has been studied for its potential applications in biochemistry and physiology.
作用機序
The mechanism of action of 4-(2,3-Dichlorophenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed to act by binding to certain enzymes and other proteins, which can then alter their activity. This can lead to changes in the biochemical and physiological processes of the body. It has also been suggested that 4-(2,3-Dichlorophenyl)-2-formylphenol, 95% may act as an antioxidant, which could be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,3-Dichlorophenyl)-2-formylphenol, 95% are still being studied. However, it has been shown to have an inhibitory effect on certain enzymes, which can lead to changes in the biochemical and physiological processes of the body. It has also been suggested that 4-(2,3-Dichlorophenyl)-2-formylphenol, 95% may act as an antioxidant, which could be beneficial in the treatment of certain diseases. Additionally, 4-(2,3-Dichlorophenyl)-2-formylphenol, 95% has been shown to have anti-inflammatory and anti-cancer properties, which could be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
4-(2,3-Dichlorophenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is a highly reactive compound, which makes it easy to use in the synthesis of other compounds. Additionally, it is relatively inexpensive, which makes it an attractive option for laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, it can be difficult to purify the product, and it can be toxic if not handled properly.
将来の方向性
There are several potential future directions for the use of 4-(2,3-Dichlorophenyl)-2-formylphenol, 95%. One potential direction is its use in the synthesis of new compounds, such as polymers and drugs. Additionally, it could be used in the development of new nanomaterials for various applications. Additionally, further research into its biochemical and physiological effects could lead to new treatments for various diseases. Finally, further research into its mechanism of action could lead to new insights into the biochemical and physiological processes of the body.
合成法
The synthesis of 4-(2,3-Dichlorophenyl)-2-formylphenol, 95% is a relatively simple process that can be completed in a few steps. One commonly used method involves the reaction of 2,3-dichlorophenol with formaldehyde in the presence of an acid catalyst, such as sulfuric acid. This reaction produces 4-(2,3-Dichlorophenyl)-2-formylphenol, 95% as the major product, with other minor byproducts. The reaction can be optimized by varying the reaction parameters such as temperature, time, and concentration of reactants. The product can then be purified by column chromatography or recrystallization.
特性
IUPAC Name |
5-(2,3-dichlorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-11-3-1-2-10(13(11)15)8-4-5-12(17)9(6-8)7-16/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPRUBQZCTVEGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685275 |
Source


|
| Record name | 2',3'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dichlorophenyl)-2-formylphenol | |
CAS RN |
1111129-06-6 |
Source


|
| Record name | 2',3'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Formyl-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378553.png)


![2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378578.png)





